molecular formula C14H10N2O2 B6396597 3-Amino-5-(4-cyanophenyl)benzoic acid CAS No. 1261920-53-9

3-Amino-5-(4-cyanophenyl)benzoic acid

Cat. No.: B6396597
CAS No.: 1261920-53-9
M. Wt: 238.24 g/mol
InChI Key: OJNFOEGUTZHFLC-UHFFFAOYSA-N
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Description

3-Amino-5-(4-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H10N2O2. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a cyanophenyl group at the 5-position.

Properties

IUPAC Name

3-amino-5-(4-cyanophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(16)6-11/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNFOEGUTZHFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688806
Record name 5-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-53-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-4′-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261920-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-cyanophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 3-Amino-5-(4-cyanophenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-cyanophenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the cyanophenyl group can produce primary amines .

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-cyanophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets such as proteins or nucleic acids. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(4-cyanophenyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in medicinal chemistry and materials science .

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